molecular formula C40H62N2O12 B12761757 (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone CAS No. 104450-42-2

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone

Cat. No.: B12761757
CAS No.: 104450-42-2
M. Wt: 762.9 g/mol
InChI Key: CILHTTWGTPFGKD-WXXKFALUSA-N
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Description

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common methods include:

    Condensation Reactions: These reactions are used to form the core structure by combining smaller molecules.

    Hydroxylation: Introduction of hydroxyl groups using oxidizing agents.

    Amination: Introduction of amino groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to control the reaction environment and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

104450-42-2

Molecular Formula

C40H62N2O12

Molecular Weight

762.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone

InChI

InChI=1S/2C18H29NO4.C4H4O4/c2*1-12(2)19-9-17(21)11-23-18-7-6-15(14(5)20)8-16(18)10-22-13(3)4;5-3(6)1-2-4(7)8/h2*6-8,12-13,17,19,21H,9-11H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

CILHTTWGTPFGKD-WXXKFALUSA-N

Isomeric SMILES

CC(C)NCC(COC1=C(C=C(C=C1)C(=O)C)COC(C)C)O.CC(C)NCC(COC1=C(C=C(C=C1)C(=O)C)COC(C)C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)NCC(COC1=C(C=C(C=C1)C(=O)C)COC(C)C)O.CC(C)NCC(COC1=C(C=C(C=C1)C(=O)C)COC(C)C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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